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Compound of Interest

Compound Name: PSEM 308 hydrochloride

Cat. No.: B11934905

For Researchers, Scientists, and Drug Development Professionals

Harnessing Chemogenetics: AAV Vector-Mediated
Delivery of PSAM for Precise Neuronal Inhibition
with PSEM 308

This document provides detailed application notes and protocols for the design, production,
and validation of Adeno-Associated Virus (AAV) vectors for the delivery of the
Pharmacologically Selective Actuator Module (PSAM), specifically the inhibitory PSAM4-GIyR,
and its activation by the Pharmacologically Selective Effector Molecule (PSEM) 308.

Introduction to the PSAM/PSEM System

The PSAM/PSEM system is a powerful chemogenetic tool for controlling neuronal activity. It
consists of an engineered ligand-gated ion channel (PSAM) that is insensitive to endogenous
ligands but can be selectively activated by an otherwise biologically inert small molecule
(PSEM).[1][2] This system offers precise temporal and spatial control of neuronal populations.

o PSAM4-GIlyR: An inhibitory PSAM created by fusing a mutated ligand-binding domain of the
a7 nicotinic acetylcholine receptor to the chloride-permeable pore of the glycine receptor.[3]
Activation of PSAM4-GIyR leads to chloride influx, hyperpolarization, and subsequent
inhibition of neuronal firing.
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» PSEM 308: A specific agonist for the PSAM L141F-GlyR and PSAM L141F, Y115F-5-HT3
chimeric ion channels.[4][5][6][7][8] It is a brain-penetrant compound used to activate the
PSAM receptors in vivo.

Data Presentation
: o E

Parameter Value Reference
PSEM 308
Molecular Weight 303.83 g/mol [41elr71sl
Recommended In Vivo Dose

_ < 5 mg/kg [4]071(8]
(mice)

Soluble to 20 mM in DMSO

Solubility and ethanol (with gentle (4161718l

warming)

PSEM 89S (a related agonist
for PSAM L141F-GlyR)

EC50 for PSAM L141F-GlyR 3.4 uM

AAV Production

Typical AAV Titer Yield

>1 x 102 vg/dish [9]
(HEK293T)

In Vivo Neuronal Inhibition

Dependent on route of
Onset of Action administration and ligand [10]

pharmacokinetics

Duration of Action Can persist for several hours [10]

Experimental Protocols
AAV Vector Design and Cloning
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This protocol describes the cloning of the PSAM4-GlyR sequence into a neuron-specific AAV
transfer plasmid.

Workflow for AAV Vector Cloning
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Caption: AAV vector cloning workflow.
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Materials:

PSAM4-GlyR source plasmid (e.g., available from Addgene)[11]

AAV transfer plasmid with a neuron-specific promoter (e.g., pAAV-hSyn)

High-fidelity DNA polymerase

Restriction enzymes (e.g., Nhel and Notl, check plasmid maps for compatible sites)[11]
T4 DNA ligase

Competent E. coli (e.g., DH50)

LB agar plates with appropriate antibiotic

Plasmid purification kits

Protocol:

PCR Amplification: Amplify the PSAM4-GlyR coding sequence from the source plasmid
using high-fidelity DNA polymerase. Design primers to add desired restriction sites to the
ends of the amplicon.

Restriction Digest: Digest both the PCR product and the AAV transfer plasmid with the
selected restriction enzymes.

Gel Purification: Purify the digested PCR product and the linearized AAV vector from an
agarose gel.

Ligation: Ligate the purified PSAM4-GIlyR insert into the digested AAV vector using T4 DNA
ligase.

Transformation: Transform the ligation reaction into competent E. coli and plate on selective
LB agar plates.

Colony Screening: Screen E. coli colonies by colony PCR and sequence the plasmid from
positive colonies to confirm the correct insertion and sequence of PSAM4-GlyR.
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o Plasmid Purification: Perform a large-scale plasmid purification (maxiprep) of the confirmed
clone to obtain a high concentration of the AAV transfer plasmid.[12]

AAYV Production and Purification

This protocol outlines the production of AAV particles in HEK293T cells and their purification

using an iodixanol gradient.

Workflow for AAV Production and Purification
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Caption: AAV production and purification workflow.
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Materials:

HEK293T cells

AAV-PSAM4-GIyR transfer plasmid

pHelper plasmid

AAV Rep/Cap plasmid (for the desired serotype, e.g., AAV5)
Transfection reagent (e.g., PEI)

DMEM with 10% FBS

lodixanol (OptiPrep™)

Ultracentrifuge and appropriate rotor

Protocol:

Cell Seeding: Seed HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of
transfection.

Triple Transfection: Co-transfect the cells with the AAV-PSAM4-GlyR transfer plasmid,
pHelper plasmid, and Rep/Cap plasmid using a 1:1:1 molar ratio.[13]

Incubation: Incubate the cells for 48-72 hours.
Harvesting: Harvest the cells and the supernatant.
Cell Lysis: Lyse the cell pellet using three freeze-thaw cycles.

Purification: Purify the AAV particles from the cell lysate and supernatant using an iodixanol
step-gradient ultracentrifugation. This method separates viral particles from empty capsids
and other cellular debris.

Buffer Exchange and Concentration: Perform buffer exchange and concentrate the purified
virus using an appropriate centrifugal filter unit.
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 Titer Determination: Determine the viral genome titer using quantitative PCR (QPCR) or
droplet digital PCR (ddPCR).[14]

In Vitro Validation: Patch-Clamp Electrophysiology

This protocol describes the validation of PSAM4-GIlyR function in cultured cells or acute brain

slices.

Workflow for In Vitro Validation
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Caption: In vitro validation workflow.
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Materials:

Cultured cells (e.g., HEK293T or primary neurons) expressing AAV-PSAM4-GlyR
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Artificial cerebrospinal fluid (aCSF)

Intracellular solution for patch pipette

PSEM 308

Protocol:

Cell Preparation: Transfect HEK293 cells or transduce primary neurons with the AAV-
PSAM4-GlyR vector.

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from fluorescently-
labeled (if applicable) cells.[15][16]

Baseline Measurement: Record baseline membrane properties, including resting membrane
potential, input resistance, and firing rate in response to current injections.[1][2][17]

PSEM 308 Application: Bath apply PSEM 308 at a concentration of 1-10 yM.

Post-Application Measurement: Re-measure membrane properties and firing rate in the
presence of PSEM 308.

Data Analysis: Analyze the data to confirm the inhibitory effect of PSEM 308. Expect to see a
decrease in input resistance, an outward shift in holding current (in voltage-clamp), and a
reduction in action potential firing in response to depolarizing current injections (in current-
clamp).[1][2][17]

In Vivo Delivery and Validation

This protocol details the stereotactic injection of AAV-PSAM4-GIlyR into a specific brain region

of a mouse and subsequent behavioral testing.
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Workflow for In Vivo Validation
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Caption: In vivo validation workflow.
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Materials:

Adult mouse

e Anesthesia (e.g., isoflurane)

» Stereotactic frame

e Nanoliter injection system

e Purified AAV-PSAM4-GlyR

 PSEM 308

o Behavioral testing apparatus (e.g., open field arena)
Protocol:

o Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject the
AAV-PSAM4-GIlyR vector into the target brain region using a nanoliter injection system.

e Recovery: Allow 2-3 weeks for viral expression and recovery from surgery.
o Behavioral Testing (Open Field Test):
o Habituate the mouse to the testing room.
o Administer PSEM 308 (e.g., 5 mg/kg, i.p.) or vehicle.
o After a 20-30 minute waiting period, place the mouse in the center of the open field arena.

o Record the mouse's activity for 10-20 minutes using an automated tracking system.[1][18]
[19]

o Analyze parameters such as total distance traveled, time spent in the center versus the
periphery, and rearing frequency. Inhibition of anxiogenic brain regions is expected to
increase the time spent in the center of the arena.[20]
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» Histological Verification: After behavioral testing, perfuse the animal and collect the brain
tissue. Perform immunohistochemistry to confirm the expression of the AAV-delivered
construct in the target region.

Safety and Off-Target Considerations

While PSEM 308 is designed to be specific for the engineered PSAM receptor, it is crucial to
include appropriate controls in all experiments. Behavioral inhibition has been noted at doses
above 5 mg/kg.[18] It is recommended to perform dose-response curves and to test the effect
of PSEM 308 in animals that have not been injected with the AAV-PSAM vector to control for
any potential off-target effects of the ligand.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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